2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
“2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C12H21BO2 . It has a molecular weight of 208.11 g/mol . The compound is also known by other names such as “2-(BICYCLO [3.1.0]HEXAN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE” and "2-{bicyclo [3.1.0]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[2.1.1]hexanes, has been achieved through various methods. One approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves a catalytic approach that delivers substituted bicyclo[2.1.1]hexanes by intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)12-7-5-6-9(12)8-12/h9H,5-8H2,1-4H3 . The Canonical SMILES representation is: B1(OC(C(O1)©C)©C)C23CCCC2C3 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as bicyclo[2.1.1]hexanes, have been studied. A catalytic alkene insertion approach has been described that delivers substituted bicyclo[2.1.1]hexanes by intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones . This process is catalyzed by SmI2 and works for a wide range of electron-deficient alkenes and substituted BCB ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 208.11 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The compound has an exact mass of 208.1634601 g/mol and a monoisotopic mass of 208.1634601 g/mol . The topological polar surface area is 18.5 Ų .
Scientific Research Applications
Synthesis and Chemical Reactions
Borylated norbornadiene derivatives, such as 4,4,5,5-tetramethyl-2-(bicyclo[2.2.1]heptadien-2-yl)-1,3,2-dioxaborolane, have been synthesized and used in Pd-catalyzed Suzuki–Miyaura coupling reactions. These derivatives are pivotal for molecular solar thermal (MOST) energy storage applications, showcasing their role as versatile building blocks for synthesizing novel compounds that can be transformed through irradiation and thermal treatments (Schulte & Ihmels, 2022).
Material Science and Molecular Structure
The structural versatility of pyrene derivatives bonded with 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has been studied extensively. These studies include the investigation of various polymorphs and co-crystals, emphasizing their potential in designing new materials with specific physical properties. The ability to form stable structures with diverse packing modes highlights the compound's utility in materials science, facilitating the creation of channel host–guest structures and exploring synthon frustration (Batsanov et al., 2012).
Organometallic Complexes
Research into organometallic complexes involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives has led to the creation of novel classes of compounds, such as 1,1-bimetallics of boron and zirconium. These complexes offer unique insights into the coordination and conformational preferences of these systems, providing valuable information for the development of new catalytic and synthetic strategies (Zheng et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of similar compounds, such as bicyclo[2.1.1]hexanes, involve the development of new synthetic routes, implementation of new methodologies, and new exit vectorization . There is a need to access a diverse range of exit vectors and to fully exploit the rich chemical space surrounding the [2.1.1] platform .
Properties
IUPAC Name |
2-(1-bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)12-7-5-6-9(12)8-12/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRRUYCRESEPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2589755-92-8 |
Source
|
Record name | 2-{bicyclo[3.1.0]hexan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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